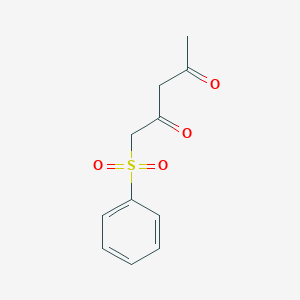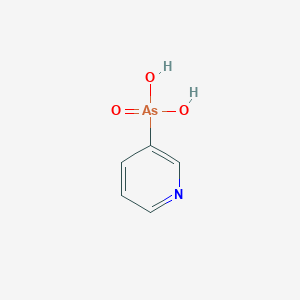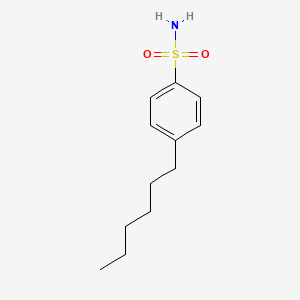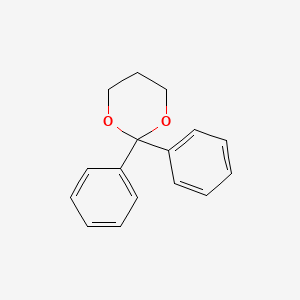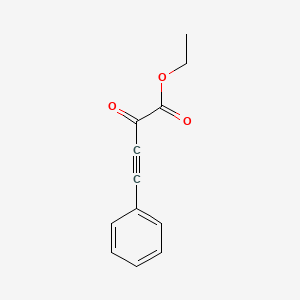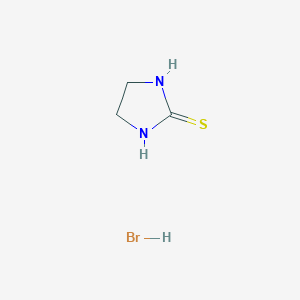
2-Imidazolidinethione, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinethione, hydrobromide is an organosulfur compound with the molecular formula C3H6N2S·HBr. It is a cyclic unsaturated thiourea derivative, often referred to as 2-mercaptoimidazole in its tautomeric form. This compound is known for its unique chemical properties and its ability to form various metal complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-imidazolidinethione typically involves the reaction of ethylenediamine with carbon disulfide under basic conditions, followed by acidification to yield the desired product. The hydrobromide salt can be prepared by reacting the free base with hydrobromic acid.
Industrial Production Methods: Industrial production methods for 2-imidazolidinethione, hydrobromide often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Imidazolidinethione, hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can yield thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinethione, hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Wirkmechanismus
The mechanism of action of 2-imidazolidinethione, hydrobromide involves its interaction with molecular targets such as enzymes and metal ions. The sulfur atom in the compound can form strong bonds with metal ions, leading to the formation of stable complexes. These interactions can inhibit enzyme activity or alter the function of metal-dependent biological processes .
Vergleich Mit ähnlichen Verbindungen
Ethylenethiourea: A structurally similar compound with similar chemical properties.
Aminothiazole: Another thiourea derivative with distinct biological activities.
1,3-Dihydroimidazol-2-one: A related compound with different reactivity due to the presence of an oxygen atom instead of sulfur.
Uniqueness: 2-Imidazolidinethione, hydrobromide is unique due to its ability to form a wide variety of metal complexes and its diverse range of applications in different fields. Its reactivity and stability make it a valuable compound for both research and industrial purposes .
Eigenschaften
CAS-Nummer |
5328-35-8 |
|---|---|
Molekularformel |
C3H7BrN2S |
Molekulargewicht |
183.07 g/mol |
IUPAC-Name |
imidazolidine-2-thione;hydrobromide |
InChI |
InChI=1S/C3H6N2S.BrH/c6-3-4-1-2-5-3;/h1-2H2,(H2,4,5,6);1H |
InChI-Schlüssel |
BADBZEULTRZERS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=S)N1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


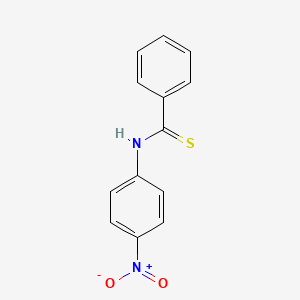

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)

![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)

![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
